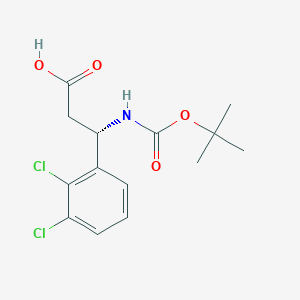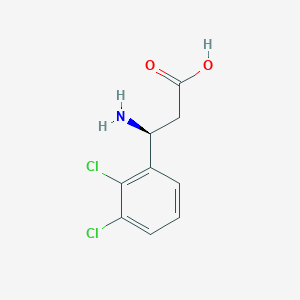
2-Propylpropan-1,3-diol
Übersicht
Beschreibung
2-Propylpropane-1,3-diol (also known as 2-hydroxypropylpropane-1,3-diol or 3-hydroxy-2-propylpropane-1,3-diol) is a chemical compound with the molecular formula C6H14O2. It is a colorless liquid that is slightly soluble in water and has a sweet odor. It is a versatile compound that is used in a variety of industries, including pharmaceuticals, cosmetics, and food production. It is also used as a solvent and as a base for surfactants.
Wissenschaftliche Forschungsanwendungen
Synthese von Acetal-ähnlichen und Phosphacyclischen Lipiden
„2-Propylpropan-1,3-diol“, auch bekannt als „2-Hydroxymethyl-2-propylpropan-1,3-diol“, wurde bei der Synthese neuer acetalartiger und phosphacyclischer Lipide verwendet. Das anfängliche Triol wurde mit höheren Aldehyden behandelt, um die entsprechenden Acetale zu erhalten, die dann mit Chlorbis(diethylamino)phosphin phosphoryliert wurden .
Assay des Hypnotikums Meprobamat
Es wurde eine Methode zur Bestimmung des Hypnotikums Meprobamat (2-Methyl-2-propylpropan-1,3-diol-dicarbamat) im Plasma entwickelt. Der Prozess beinhaltet die Hydrolyse zum 1,3-Diol, gefolgt von der Extraktion in ein organisches Lösungsmittel .
Synthese aliphatischer cyclischer Carbonat-Monomere
Obwohl nicht direkt mit „this compound“ verwandt, wurden 2-Amino-1,3-Propandiole als vielseitige Plattform für die Synthese aliphatischer cyclischer Carbonat-Monomere verwendet .
Safety and Hazards
Safety data for 2-Propylpropane-1,3-diol suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Wirkmechanismus
- Primary Targets : 2-Propylpropane-1,3-diol is a simple alkyl diol with sedative, anticonvulsant, and muscle relaxant effects . Its primary targets are not well-documented, but it is both a synthetic precursor to and an active metabolite of tranquilizers like meprobamate and carisoprodol.
- ADME Properties :
Target of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
2-Propylpropane-1,3-diol plays a significant role in biochemical reactions, particularly in the synthesis of acetal-like and phosphacyclic lipids . It interacts with enzymes such as chlorobis(diethylamino)phosphine, which phosphorylates the compound to form intermediate phosphorodiamidites . These intermediates can undergo further oxidation, sulfurization, or selenization to produce various lipid derivatives . The interactions of 2-Propylpropane-1,3-diol with these enzymes and biomolecules are crucial for the formation of complex lipid structures.
Cellular Effects
2-Propylpropane-1,3-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the synthesis of acetal-like and phosphacyclic lipids, which are important components of cell membranes . These lipids play a role in cell signaling and membrane fluidity, impacting overall cell function. Additionally, 2-Propylpropane-1,3-diol may influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Propylpropane-1,3-diol exerts its effects through binding interactions with various biomolecules . It can act as a substrate for enzymes involved in lipid synthesis, leading to the formation of complex lipid structures . The compound may also inhibit or activate specific enzymes, altering metabolic pathways and gene expression . These molecular interactions are essential for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propylpropane-1,3-diol can change over time due to its stability and degradation . The compound is relatively stable under normal conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 2-Propylpropane-1,3-diol can have lasting effects on cellular function, particularly in the synthesis of lipids and other biomolecules .
Dosage Effects in Animal Models
The effects of 2-Propylpropane-1,3-diol vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in lipid synthesis and metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
2-Propylpropane-1,3-diol is involved in several metabolic pathways, particularly those related to lipid synthesis . It interacts with enzymes such as chlorobis(diethylamino)phosphine, leading to the formation of intermediate phosphorodiamidites and other lipid derivatives . These interactions are crucial for the regulation of metabolic flux and the levels of various metabolites in cells .
Transport and Distribution
Within cells and tissues, 2-Propylpropane-1,3-diol is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of 2-Propylpropane-1,3-diol is essential for its role in lipid synthesis and other metabolic processes .
Subcellular Localization
2-Propylpropane-1,3-diol is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . These organelles are involved in lipid synthesis and modification, making them key sites for the compound’s activity . The localization of 2-Propylpropane-1,3-diol is directed by targeting signals and post-translational modifications that ensure its proper function within cells .
Eigenschaften
IUPAC Name |
2-propylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZPYGRGQZBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427342 | |
| Record name | 2-propylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2612-28-4 | |
| Record name | 2-Propyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-propylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 2-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-Propylpropane-1,3-diol and its derivatives?
A1: 2-Propylpropane-1,3-diol is a branched diol with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol. It serves as a versatile building block for synthesizing various derivatives, including acetal-like lipids and phosphacyclic lipids. [, ] These derivatives are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q2: How is 2-Propylpropane-1,3-diol used in the synthesis of novel lipids?
A2: Researchers have utilized 2-Propylpropane-1,3-diol as a starting material to create new acetal-like and phosphacyclic lipids. [, ] The process involves reacting the triol with aldehydes to form acetals, which are then phosphorylated and further modified through oxidation, sulfurization, or selenization. This synthetic route highlights the compound's versatility in designing novel lipid structures with potential applications in various fields.
Q3: What insights do thermodynamic studies provide about 2-Propylpropane-1,3-diol's behavior in aqueous solutions?
A3: Studies investigating the partial molar volumes and isentropic compressions of 2-Propylpropane-1,3-diol and related branched diols in water offer valuable insights into their hydration behavior and interactions with water molecules. [] These thermodynamic parameters, derived from density and speed of sound measurements, help understand the structural arrangements and molecular interactions within these aqueous solutions.
Q4: Are there any analytical methods utilizing 2-Propylpropane-1,3-diol derivatives?
A4: Yes, a method for assaying the drug meprobamate (2-methyl-2-propylpropane-1,3-diol dicarbamate) utilizes the formation of phenylboronates with its hydrolyzed 1,3-diol. [] This method highlights the application of 2-Propylpropane-1,3-diol derivatives in analytical chemistry, specifically in drug analysis using techniques like gas-liquid chromatography.
Q5: How do the structural variations within a series of branched diols, including 2-Propylpropane-1,3-diol, influence their thermodynamic properties in aqueous solutions?
A5: Research has shown that the structure of branched diols, including 2-Propylpropane-1,3-diol and its analogs, significantly impacts their standard molar volumes and isentropic compressions in water. [] Analyzing these relationships provides insights into the influence of alkyl chain length and branching on the hydration properties and interactions of these diols within aqueous environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)